molecular formula C11H12N2O5 B8381239 Ethyl 3-acetylamino-2-nitrobenzoate CAS No. 193014-02-7

Ethyl 3-acetylamino-2-nitrobenzoate

Cat. No. B8381239
CAS RN: 193014-02-7
M. Wt: 252.22 g/mol
InChI Key: RCAXREHKRWVNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetylamino-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-acetylamino-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-acetylamino-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

193014-02-7

Product Name

Ethyl 3-acetylamino-2-nitrobenzoate

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 3-acetamido-2-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)8-5-4-6-9(12-7(2)14)10(8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

RCAXREHKRWVNGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (13 ml) was added dropwise to a solution of 2.98 g of ethyl 3-amino-2-nitrobenzoate and 20 ml of N,N-dimethylaniline in an ice bath. The mixture was stirred at room temperature for 48 hours. The reaction solution was acidified with 10% hydrochloric acid, and was extracted twice with ethyl acetate. The organic layer was washed three times with water. The solvent was distilled off under reduced pressure, and the resulting residue was crystallized with hexane. The crystals were separated through filtration, washed with hexane, and dried to give 3.30 g of ethyl 3-acetylamino-2-nitrobenzoate.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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